molecular formula C9H11IN2O5 B583440 ent-Idoxuridine CAS No. 162239-35-2

ent-Idoxuridine

Cat. No. B583440
CAS RN: 162239-35-2
M. Wt: 354.1
InChI Key: XQFRJNBWHJMXHO-BYRXKDITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-Idoxuridine is a biochemical used for proteomics research . It is an iodinated analogue of the nucleosides deoxyuridine and thymidine .


Molecular Structure Analysis

The molecular formula of ent-Idoxuridine is C9H11IN2O5, and its molecular weight is 354.10 . The theoretical molecular structures of five isomers of idoxuridine have been studied using the hybrid B3LYP method with the Lanl2dz and 3-21G* levels of theory in gas and aqueous solution phases .


Chemical Reactions Analysis

Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA . This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .


Physical And Chemical Properties Analysis

The molecular formula of ent-Idoxuridine is C9H11IN2O5, and its molecular weight is 354.10 . It occurs as a white, odorless, crystalline powder . It is slightly soluble in water and in alcohol, and is practically insoluble in chloroform and in ether .

Mechanism of Action

Target of Action

The primary target of ent-Idoxuridine is the viral DNA synthesis . It acts as an antiviral agent, specifically against the herpes simplex virus . The compound closely approximates the configuration of thymidine, one of the four building blocks of DNA, which is the genetic material of the herpes virus .

Mode of Action

ent-Idoxuridine inhibits viral replication by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . It is an iodinated thymidine analog, activated intracellularly to tri-phosphate, which can inhibit DNA polymerases required for the incorporation of thymidine into viral DNA .

Biochemical Pathways

The biochemical pathway affected by ent-Idoxuridine involves the enzymatic step of viral replication or “growth”. By replacing thymidine in this step, ent-Idoxuridine leads to the production of faulty DNA . This results in a pseudostructure which cannot infect or destroy tissue .

Pharmacokinetics

ent-Idoxuridine is mainly used topically to treat herpes simplex keratitis . Epithelial lesions, especially initial attacks presenting with a dendritic ulcer, are most responsive to therapy, while infection with stromal involvement are less responsive . It is ineffective against herpes simplex virus type 2 and varicella-zoster .

Result of Action

The effect of ent-Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue . By pre-empting a vital building block in the genetic material of the herpes simplex virus, it destroys the infective and destructive capacity of the viral material .

Action Environment

Factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can potentially influence the action, efficacy, and stability of drugs

Safety and Hazards

Idoxuridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child . It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFRJNBWHJMXHO-BYRXKDITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](C1O)CO)N2C=C(C(=O)NC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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